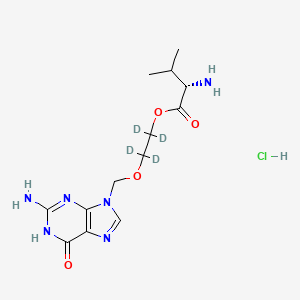

盐酸伐昔洛韦-d4

描述

Valacyclovir, also known as Valtrex, is an antiviral drug . It is used to treat herpes virus infections, including herpes labialis (also known as cold sores), herpes zoster (also known as shingles), and herpes simplex (also known as genital herpes) in adults. It is also used to treat chickenpox and cold sores in children .

Synthesis Analysis

Valacyclovir is synthesized through a commercially viable and large-scale process . The process involves the Streglich condensation and addresses several process-related critical factors, including organic and heavy metal impurities . The prodrug, valacyclovir, is synthesized by the addition of a naturally occurring amino acid, L-valine, to acyclovir .Molecular Structure Analysis

The molecular formula of Valacyclovir-d4, Hydrochloride is C13H17D4ClN6O4 and its molecular weight is 364.82 .Chemical Reactions Analysis

The kinetics of Permanganate (MnO4−) oxidation of valacyclovir hydrochloride has been studied spectrophotometrically . The reaction exhibits a 2:1 stoichiometry (MnO4− :VCH) and has been studied over a wide range of experimental conditions .Physical and Chemical Properties Analysis

Valacyclovir Hydrochloride has no distinct melting point and undergoes rapid decomposition above 200°C . It is a white to off-white powder with a maximum solubility of water of 174 mg/ml at 25°C .科学研究应用

抗病毒特性:伐昔洛韦是阿昔洛韦的前药,以其对单纯疱疹病毒和水痘-带状疱疹病毒等病毒的有效性而闻名。它抑制病毒 DNA 复制,用于治疗各种病毒感染 (「盐酸伐昔洛韦」,2020 年)。

生物分析方法开发:使用液相色谱法开发了一种定量测定血浆中盐酸伐昔洛韦的方法。该方法对于药代动力学研究和监测体内药物水平至关重要 (Deshpande、Kasture 和 Mohan,2015 年)。

晶体转化研究:对盐酸伐昔洛韦的研究还深入探讨了其晶体形式,例如一水半合物和无水 I 型和 II 型。了解这些形式对于药物制剂和稳定性至关重要 (Wu 等,2021 年)。

分子对接研究:通过分子对接研究对伐昔洛韦的反应性和作为抗病毒药物的潜力进行了调查。这些研究评估了药物与病毒蛋白的相互作用,阐明了其作用机制 (FathimaRizwana 等,2019 年)。

特殊人群的药代动力学:已对肾功能受损患者中伐昔洛韦的药代动力学进行了研究,强调了需要调整剂量以避免神经毒性和其他并发症 (Izzedine 等,2001 年)。

电化学行为分析:已研究伐昔洛韦的电化学性质,以了解其潜在的分析应用,包括在药物和生物液体中的检测 (Uslu、Ozkan 和 Şentürk,2006 年)。

在肽转运蛋白中的作用:伐昔洛韦与肠和肾肽转运蛋白 PEPT1 和 PEPT2 相互作用,这对于了解其在体内的吸收和分布很重要 (Ganapathy 等,1998 年)。

制剂研究:研究还集中于针对特定应用配制伐昔洛韦,例如用于治疗眼部疱疹的眼部薄膜,增强其治疗效果和生物利用度 (Priya、Bhattacharyya 和 Babu,2015 年)。

作用机制

Valacyclovir is rapidly and nearly completely converted to acyclovir by intestinal and hepatic metabolism . Acyclovir is converted to acyclovir monophosphate by virus-specific thymidine kinase then further converted to acyclovir triphosphate by other cellular enzymes . Acyclovir triphosphate inhibits DNA synthesis and viral replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA .

安全和危害

未来方向

属性

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDBUOENGJMLV-SRNSESIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331910-75-8 | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-1,1,2,2-d4 ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331910-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

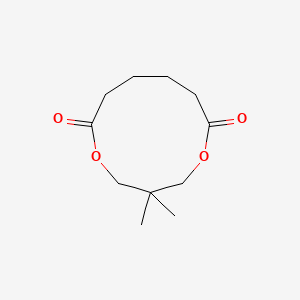

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

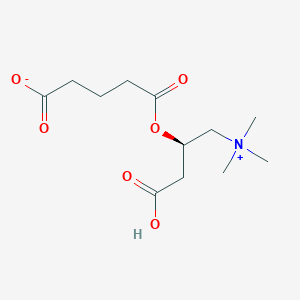

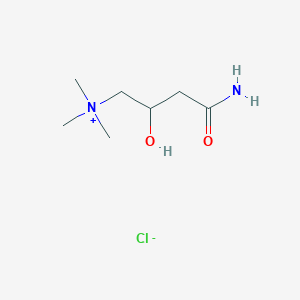

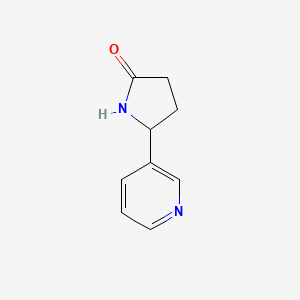

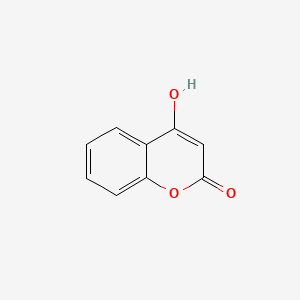

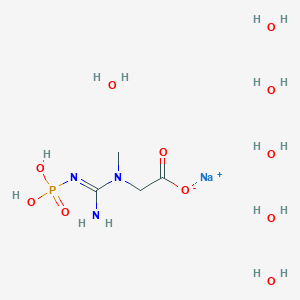

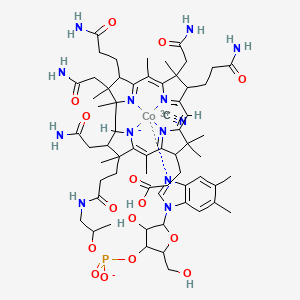

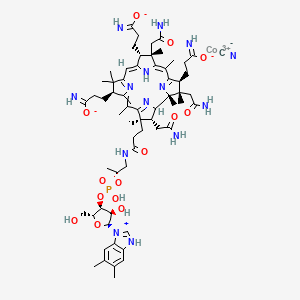

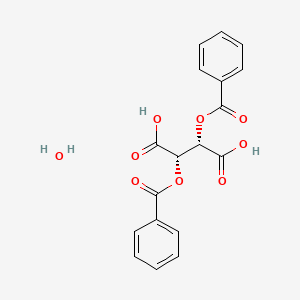

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。